
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a bromine atom, a methoxy group, and two methylphenyl groups attached to the imidazolidine ring
Métodos De Preparación
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the bromine and methoxy groups: This step involves the bromination and methoxylation of the aromatic ring. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation can be achieved using methanol and a suitable acid catalyst.
Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with methylphenyl groups using an alkylating agent and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazolidine ring or the aromatic substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds within the imidazolidine class exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting various cancer cell lines, including:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.0 | |
MCF7 (Breast Cancer) | 3.5 | |
HeLa (Cervical Cancer) | 4.2 |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | |
Escherichia coli | 0.30 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.
Thrombopoietin Receptor Agonism
The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. This application is particularly relevant for treating thrombocytopenia:
- Mechanism : Enhances platelet production by activating signaling pathways associated with megakaryocyte proliferation and differentiation.
- Clinical Relevance : Potential use in patients with low platelet counts due to various conditions, including chemotherapy-induced thrombocytopenia.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation:
- COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
- In Vivo Models : Carrageenan-induced edema models have shown significant reduction in inflammation when treated with this compound.
Organic Electronics
Due to its unique electronic properties, the compound may find applications in the field of organic electronics:
- Conductivity : Exhibits potential as a conductive material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Stability : The bromine substitution enhances thermal stability and solubility in organic solvents, making it suitable for various electronic applications.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various imidazolidine derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research conducted by the National Institute of Health assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting biofilm formation, which is critical for treating chronic infections.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can be compared with other similar compounds, such as:
2-(3-Bromo-4-methoxyphenyl)-1,3-diphenylimidazolidine: This compound has a similar structure but lacks the methyl groups on the phenyl rings.
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine: This compound has the methyl groups on the para position of the phenyl rings instead of the meta position.
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-chlorophenyl)imidazolidine: This compound has chlorine atoms instead of methyl groups on the phenyl rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Actividad Biológica
The compound 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mutagenicity, and possible therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22BrN2O
- Molecular Weight : 396.31 g/mol
This compound features a brominated methoxyphenyl group and two methylphenyl substituents on an imidazolidine core, which may contribute to its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising activity:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).
- IC50 Values :
- MDA-MB-231: 10.7 µM
- A549: 7.7 µM
- MIA PaCa-2: 7.3 µM
These values suggest that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents such as etoposide and camptothecin .
Mutagenicity
The mutagenic potential of the compound was assessed using the Ames test, which evaluates the mutagenic effects on microbial DNA. The findings indicated that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .
The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary research suggests that it may involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds in treating various cancers:
- Cytotoxic Activity Against Cancer Cells :
- Structure-Activity Relationship (SAR) :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C20H22BrN2O |
Molecular Weight | 396.31 g/mol |
IC50 (MDA-MB-231) | 10.7 µM |
IC50 (A549) | 7.7 µM |
IC50 (MIA PaCa-2) | 7.3 µM |
Mutagenicity | Negative (Ames Test) |
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)19-10-11-23(28-3)22(25)16-19/h4-11,14-16,24H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJIRSFUZSEWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.